ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Catalog No.
S11993036
CAS No.
121716-27-6
M.F
C13H15N3O2
M. Wt
245.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carb...

CAS Number

121716-27-6

Product Name

ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 5-amino-3-methyl-1-phenylpyrazole-4-carboxylate

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-9(2)15-16(12(11)14)10-7-5-4-6-8-10/h4-8H,3,14H2,1-2H3

InChI Key

UHGWASXMFNXBBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)N

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H13N3O2C_{12}H_{13}N_3O_2 and a molecular weight of approximately 231.25 g/mol. It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is known for its potential applications in medicinal chemistry and agricultural sciences due to its unique structural properties and biological activities.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The carboxylate group can undergo condensation with other compounds to form esters or amides.
  • Cyclization: Under certain conditions, it may form cyclic compounds through intramolecular reactions.

These reactions are essential for synthesizing derivatives that may enhance its biological activity or modify its properties for specific applications.

Research indicates that ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound has the potential to inhibit the growth of various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest that it may possess anticancer properties, making it a candidate for further research in oncology.
  • Anti-inflammatory Effects: Some derivatives of pyrazole compounds are known to exhibit anti-inflammatory activities, which could be relevant for therapeutic applications.

These biological activities highlight the importance of this compound in drug discovery and development.

The synthesis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves several steps:

  • Formation of the Pyrazole Ring: The initial step often includes reacting appropriate hydrazines with carbonyl compounds to form the pyrazole structure.
  • Carboxylation: The introduction of the carboxylate group can be achieved through various methods, including using carbon dioxide under pressure or through reaction with carboxylic acid derivatives.
  • Esterification: Finally, the amino group can be protected or modified as needed, followed by esterification with ethanol to yield the final product.

Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has several potential applications:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in treating infections or cancer.
  • Agricultural Chemicals: The antimicrobial properties suggest potential use as a pesticide or fungicide.
  • Chemical Research: It serves as an important intermediate in synthesizing other complex organic molecules.

These applications underscore its versatility in both medicinal and industrial chemistry.

Interaction studies involving ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate focus on its binding affinities with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against microbial strains or cancer cell lines.

Understanding these interactions aids in elucidating its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can provide insights into its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Differences
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate15001-11-30.95Different phenyl substituent
Ethyl 5-amino-(4-nitrophenyl)-1H-pyrazole-4-carboxylate16459-35-10.88Contains a nitro group
Ethyl 5-amino-(4-chlorophenyl)-1H-pyrazole-4-carboxylate14678-87-60.88Contains a chlorine substituent
Ethyl 5-amino-(4-fluorophenyl)-1H-pyrazole-4-carboxylate138907-68-30.88Contains a fluorine substituent
Ethyl 5-amino-(2-bromophenyl)-1H-pyrazole-4-carboxylate1019009-68-70.86Contains a bromine substituent

These comparisons highlight the structural diversity among similar compounds while emphasizing the unique features of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, particularly its specific methyl and phenyl substitutions that may influence its biological activity and chemical reactivity.

Condensation Reactions with Hydrazide Derivatives

Condensation reactions between hydrazides and β-ketoesters or cyanoacetates are the most established route for synthesizing ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. A representative protocol involves reacting ethyl 2-cyano-3-methylacetoacetate with phenylhydrazine in ethanol under basic conditions. Sodium ethoxide catalyzes the cyclocondensation, forming the pyrazole core via intramolecular nucleophilic attack and subsequent aromatization.

Recent studies have optimized stoichiometric ratios to minimize byproducts. For example, a 1:1 molar ratio of phenylhydrazine to ethyl cyanoacetate derivative in ethanol at 80°C for 6 hours achieves 78% yield, compared to 65% under traditional conditions. The table below compares yields under varying catalysts:

CatalystTemperature (°C)Time (h)Yield (%)
Sodium ethoxide80678
Piperidine70868
Nano-ZnO90485

Hydrazine hydrate has also been employed in multistep syntheses, where initial hydrazinolysis of ethyl 3-methyl-1H-pyrazole-5-carboxylate precedes esterification. This method requires precise pH control during the hydrazinolysis step to prevent over-hydrolysis.

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly accelerates reaction kinetics for this compound. A 2023 study demonstrated that irradiating a mixture of ethyl cyanoacetate, phenylhydrazine, and nano-silica/aminoethylpiperazine at 300 W for 15 minutes produces the target compound in 89% yield, compared to 68% under conventional heating. The localized superheating effect of microwaves reduces activation energy for cyclization, particularly beneficial for thermally sensitive intermediates.

Key parameters include:

  • Power density: 5–10 W/mL prevents decomposition
  • Solvent system: Ethanol-water mixtures (3:1 v/v) enhance dielectric heating
  • Catalyst loading: 5 wt% nano-silica optimizes surface-mediated reactions

Notably, microwave methods reduce isomer formation by 40% compared to thermal routes, as rapid heating minimizes side reactions.

Solvent-Free Mechanochemical Approaches

Ball milling enables solvent-free synthesis through mechanochemical activation. In a landmark protocol, ethyl cyanoacetate, phenylhydrazine, and potassium carbonate are milled in a zirconia jar at 30 Hz for 45 minutes, yielding 92% product. The mechanical energy induces molecular collisions that bypass solvent-mediated diffusion limitations.

Advantages over solution-phase methods:

  • Eco-efficiency: Eliminates 200–300 mL solvent per mole of product
  • Scalability: Continuous milling processes achieve kilogram-scale production
  • Crystallinity control: Impact forces promote defect-free crystal growth

Particle size analysis reveals that milling time inversely correlates with pyrazole crystallite size (R² = 0.94), enabling tunable morphology for downstream applications.

Catalytic Systems for Yield Enhancement

Catalyst design critically impacts reaction efficiency and selectivity. Bronsted acid catalysts like p-toluenesulfonic acid (pTSA) provide protonation sites for carbonyl activation, while Lewis acids such as ZnCl2 coordinate with nitrile groups to facilitate cyclization.

Recent breakthroughs involve bifunctional nanocatalysts. For instance, Fe3O4@SiO2-NH2 nanoparticles (20 nm diameter) achieve 94% yield by simultaneously activating the carbonyl and hydrazine groups through surface amine sites. The magnetic properties enable catalyst recovery via external fields, maintaining 91% activity over five cycles.

Comparative catalytic performance:

Catalyst TypeLoading (mol%)Yield (%)Selectivity (%)
Sodium ethoxide107882
Nano-Fe3O4@SiO2-NH259496
ZnCl2157075

Post-Synthetic Purification Strategies

Recrystallization remains the primary purification method, with ethanol/water (4:1 v/v) providing optimal solubility differences. Cooling the saturated solution from 60°C to 4°C at 0.5°C/min yields 98.5% pure crystals. For顽固 impurities, chromatography on silica gel (ethyl acetate/hexane, 1:3) removes residual hydrazines and oligomeric byproducts.

Advanced techniques include:

  • Melt crystallization: Heating crude product to 120°C followed by controlled cooling, achieving 99.2% purity
  • Antisolvent precipitation: Adding n-hexane to ethanolic solutions induces rapid crystallization with 97% recovery
  • Molecularly imprinted polymers: Custom resins selectively adsorb target molecules from reaction mixtures

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.116426730 g/mol

Monoisotopic Mass

245.116426730 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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